molecular formula C8H10FNO B15158465 2-(2-Amino-4-fluorophenyl)ethan-1-ol CAS No. 740753-85-9

2-(2-Amino-4-fluorophenyl)ethan-1-ol

Cat. No.: B15158465
CAS No.: 740753-85-9
M. Wt: 155.17 g/mol
InChI Key: OEXPITAQFJBDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-fluorophenyl)ethan-1-ol is a fluorinated chiral amino alcohol that serves as a high-value building block in advanced chemical and pharmaceutical research. The strategic incorporation of a fluorine atom on the aromatic ring can significantly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . This makes derivatives of this compound highly relevant in modern drug discovery and materials science . As a chiral compound, its enantiomers are versatile precursors for the synthesis of a wide array of enantiomerically pure molecules, including potential pharmaceuticals, agrochemicals, and chiral catalysts or ligands for asymmetric synthesis . The presence of both an amino and a hydroxyl group on the structure allows for diverse chemical modifications and participation in chemo-enzymatic synthesis cascades . This compound is related to a class of molecules that are investigated for their role in the synthesis of receptor antagonists and other biologically active molecules, highlighting the importance of the fluorophenyl ethanolamine structure in medicinal chemistry . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

740753-85-9

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(2-amino-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H10FNO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4,10H2

InChI Key

OEXPITAQFJBDER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)CCO

Origin of Product

United States

Synthetic Strategies for 2 2 Amino 4 Fluorophenyl Ethan 1 Ol and Analogues

Retrosynthetic Analysis of the 2-(2-Amino-4-fluorophenyl)ethan-1-ol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process helps in designing a logical synthetic route. The goal is to simplify the structure by making strategic "disconnections" that correspond to reliable forward synthetic reactions. wikipedia.orgamazonaws.com

For the this compound scaffold, the primary disconnections are typically made at the C-C bond between the aromatic ring and the ethan-1-ol side chain, and at the C-N and C-O bonds of the side chain itself. A plausible retrosynthetic pathway is illustrated below:

Disconnection 1 (C-N bond): The amino group can be introduced late in the synthesis via reduction of a corresponding azide (B81097) or nitro group, or through amination of a suitable precursor. This leads back to a 2-(2-azido-4-fluorophenyl)ethan-1-ol or a related electrophilic intermediate.

Disconnection 2 (C-O bond and C-H bond at the carbinol center): The hydroxyl group can be formed by the reduction of a ketone. This disconnection points to a 2-amino-4-fluorophenyl ethanone (B97240) derivative as a key intermediate. This is a common and powerful strategy for accessing amino alcohols.

Disconnection 3 (C-C bond): The bond between the aromatic ring and the side chain can be disconnected. This suggests a Friedel-Crafts type acylation reaction to attach a two-carbon unit to a pre-functionalized 4-fluoroaniline (B128567) derivative.

This analysis reveals two primary synthetic strategies:

Building the side chain on a pre-existing 2-amino-4-fluorophenyl ring or its precursor.

Constructing the aromatic ring with the side chain already in place or introduced at an early stage.

The choice of route depends on the availability of starting materials and the desired stereochemistry.

Targeted Synthetic Methodologies for Fluorinated Amino Alcohols

The forward synthesis of fluorinated amino alcohols like this compound requires specific methodologies for introducing the key structural features.

The 2-amino-4-fluorophenyl group is a common motif in pharmacologically active compounds. acs.org Its synthesis can be achieved through several routes:

Nitration and Reduction: A common approach starts with the nitration of a fluorinated aromatic compound, such as fluorobenzene, followed by the reduction of the nitro group to an amine. The regioselectivity of the nitration is crucial and may require directing groups.

Halogen Exchange: Starting from a precursor like 2-amino-4-chloropyridine (B16104), a halogen exchange reaction (halex reaction) can be employed. For instance, heating 2-amino-4-chloropyridine with sodium fluoride (B91410) in a solvent like N,N-dimethylformamide (DMF) can yield 2-amino-4-fluoropyridine. chemicalbook.com A similar strategy could be adapted for benzene (B151609) derivatives.

Amide Coupling and Rearrangement: An alternative route involves the amide coupling of a substituted benzoic acid with an amine, followed by functional group manipulations. For example, 4-methoxycarbonylbenzoic acid can be coupled with 4-fluorobenzene-1,2-diamine. mdpi.com Hofmann rearrangement of a 4-chloropyridine-2-amide has also been used to generate an amino group at the 2-position. patsnap.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for constructing substituted aromatic rings. A boronic acid derivative could be coupled with a suitably halogenated aniline (B41778) precursor to build the fluorophenyl moiety. nih.govnih.gov

Starting MaterialReagents and ConditionsProductReference
2-Amino-4-chloropyridine1. Sodium fluoride, N,N-dimethylformamide2-Amino-4-fluoropyridine chemicalbook.com
2. Heat to 140°C for 5-8 hours
4-Methoxycarbonylbenzoic acid and 4-fluorobenzene-1,2-diamine1. HATU, DIPEA, DMF, RT, 3 h4-((2-Amino-4-fluorophenyl)carbamoyl)benzoic acid mdpi.com
2. LiOH·H₂O, THF, H₂O, RT, 5 h

This table presents examples of reactions for synthesizing related amino-fluoro-aromatic structures.

Once the aromatic core is established, the ethan-1-ol side chain must be constructed. Several methods are available:

Reduction of α-Amino Ketones: A widely used and effective method is the reduction of the corresponding α-amino ketone. nih.gov This ketone precursor can be synthesized via various routes, including the Dakin-West reaction of an α-amino acid derivative with trifluoroacetic anhydride (B1165640). nih.gov

Oxidation of Alkylbenzenes: The oxidation of an alkyl side chain on an aromatic ring using strong oxidizing agents like potassium permanganate (B83412) or chromic acid can form a carboxylic acid. libretexts.orgyoutube.comyoutube.com While this is typically used to form benzoic acids, milder and more selective oxidation methods can be used to introduce an alcohol, though this is less direct for the target structure.

Friedel-Crafts Acylation: An aromatic ring can be acylated with a two-carbon electrophile (e.g., acetyl chloride) to form a ketone, which can then be further functionalized. For example, a Friedel-Crafts reaction on a protected 3-fluoroaniline (B1664137) could install an acetyl group, which can then be halogenated and subsequently aminated and reduced. libretexts.org

Ring Opening of Epoxides: The reaction of an organometallic derivative of the fluorinated aniline with an epoxide, such as ethylene (B1197577) oxide, can directly install a 2-hydroxyethyl side chain. Subsequent steps would be needed to introduce the amino group.

Chiral amino alcohols are of high value, and their stereoselective synthesis is a key challenge. digitellinc.com Methods to achieve this include:

Asymmetric Reduction of Ketones: The reduction of a prochiral α-amino ketone or a related precursor using a chiral catalyst can produce the amino alcohol with high enantiomeric excess. Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful method for this transformation. For instance, α-amino ketones can be reduced using a chiral Ru-catalyst with a formic acid/triethylamine mixture to yield chiral amino alcohols with high enantioselectivity. scihorizon.com

Enzymatic Cascades: Biocatalysis offers a green and highly selective alternative. acs.org Engineered enzymes, such as amine dehydrogenases (AmDHs), can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.org Multi-enzyme cascades have been developed to convert simple starting materials like L-phenylalanine into chiral 1,2-amino alcohols in high yields and optical purities. acs.orgnih.gov

Chiral Auxiliaries: Another strategy involves using a chiral auxiliary to direct the stereochemical outcome of a reaction. For example, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated. Subsequent disassembly of the complex yields the enantiomerically pure amino acid, which can be converted to the amino alcohol. mdpi.comresearchgate.net

PrecursorMethodCatalyst/EnzymeStereoselectivityReference
α-Amino KetonesAsymmetric Transfer HydrogenationChiral Ruthenium CatalystHigh ee scihorizon.com
α-Hydroxy KetonesAsymmetric Reductive AminationEngineered Amine Dehydrogenase (AmDH)>99% ee frontiersin.org
Styrene (from L-Phenylalanine)Multi-enzyme CascadeTAL, FDC1, P450, etc.>99% ee acs.orgnih.gov

This table summarizes various stereoselective methods for synthesizing chiral amino alcohols.

Optimization of Reaction Conditions and Yields in Amino Alcohol Synthesis

To make synthetic routes viable, optimizing reaction conditions to maximize yield and purity is essential. This often involves a systematic study of various parameters.

For biocatalytic methods, optimization is critical. A full factorial design can be used to optimize parameters like pH, temperature, and buffer type. researchgate.net Response Surface Methodology (RSM) can then be applied to fine-tune substrate and enzyme concentrations. For an enzyme cascade producing a chiral amino alcohol, such optimization led to a significant improvement in conversion, from 30% to 60%. researchgate.net

In traditional chemical synthesis, key parameters include:

Catalyst Loading: In catalytic reactions, such as asymmetric hydrogenations, minimizing the amount of expensive catalyst while maintaining high yield and selectivity is crucial.

Solvent: The choice of solvent can dramatically affect reaction rates and selectivity.

Temperature and Pressure: These parameters influence reaction kinetics and can be adjusted to favor the desired product formation.

Reagent Stoichiometry: The ratio of reactants can be optimized to drive the reaction to completion and minimize side products.

For large-scale synthesis, factors like reaction time, ease of purification, and safety are also paramount. A preparative method for an asymmetric synthesis of a fluorinated amino acid, a close analogue, was successfully scaled up to produce over 150 g of the target compound by carefully controlling parameters like temperature, reaction time, and purification procedures. mdpi.comresearchgate.net

Derivatization Strategies from this compound for Chemical Probes and Novel Scaffolds

The this compound scaffold possesses two key reactive sites: the primary amino group and the primary alcohol. These functional groups allow for a wide range of derivatization reactions to create novel chemical probes and more complex molecular scaffolds.

Amine Derivatization: The amino group is a nucleophile and can react with various electrophiles.

Amide Bond Formation: Acylation of the amine with carboxylic acids or their derivatives (e.g., acyl chlorides) is a common strategy. This has been used to link similar 2-aminobenzamide (B116534) moieties to other molecular fragments to create potent inhibitors, for instance, for histone deacetylases (HDACs). acs.org

Formation of PROTACs: The 2-aminobenzamide scaffold is a known zinc-binding group for HDACs. This moiety can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins. mdpi.com The amino group can serve as an attachment point for a linker connected to an E3 ligase ligand.

Alcohol Derivatization: The hydroxyl group can be derivatized through:

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

Derivatization for Analysis: The primary amine can be reacted with specific reagents to create derivatives that are more easily detected in analytical techniques like HPLC or mass spectrometry. Reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) react with amino groups to form stable, detectable derivatives. mdpi.com Other reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) also selectively target primary amines for improved detection. mdpi.com

These derivatization strategies highlight the versatility of the this compound scaffold as a starting point for creating diverse and functionally complex molecules for chemical biology and drug discovery.

Advanced Spectroscopic and Structural Characterization of 2 2 Amino 4 Fluorophenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 2-(2-Amino-4-fluorophenyl)ethan-1-ol can be elucidated.

The ¹H NMR spectrum of this compound provides a map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the aliphatic protons of the ethanol (B145695) side chain, and the exchangeable protons of the amine and hydroxyl groups.

The aromatic region typically displays complex splitting patterns due to proton-proton and proton-fluorine couplings. The proton ortho to the amino group (H-3) is expected to be a doublet of doublets, coupled to H-5 and H-6. The proton ortho to the fluorine atom (H-5) will also show coupling to H-3 and H-6. The proton meta to both substituents (H-6) will exhibit a characteristic doublet of doublets of doublets, being coupled to the other two aromatic protons and the fluorine atom.

The aliphatic side chain gives rise to an AX2 pattern. The methine proton (-CH) adjacent to the aromatic ring and the hydroxyl group appears as a multiplet, coupled to the two diastereotopic protons of the adjacent methylene (B1212753) (-CH₂) group. These methylene protons, in turn, are coupled to the methine proton. The protons of the primary amine (-NH₂) and the hydroxyl (-OH) groups typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. pdx.edumsu.edulumenlearning.com

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on typical chemical shift ranges and coupling constants for analogous structures. ubc.carsc.org

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3 (Aromatic)6.4 - 6.6ddJ(H3-H5), J(H3-F)
H-5 (Aromatic)6.6 - 6.8dddJ(H5-H6), J(H5-H3), J(H5-F)
H-6 (Aromatic)6.9 - 7.1ddJ(H6-H5), J(H6-F)
-CH(OH)-3.9 - 4.2mJ(CH-CH₂)
-CH₂-Ar2.6 - 2.9mJ(CH₂-CH)
-NH₂3.5 - 4.5br sN/A
-OH1.5 - 2.5br sN/A

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. udel.edu In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons. The chemical shifts are influenced by the electronic environment, with electronegative atoms like fluorine, oxygen, and nitrogen causing a downfield shift. libretexts.orgchemguide.co.uk

The carbon atom bonded to the fluorine (C-4) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The adjacent carbons (C-3 and C-5) will show smaller two-bond couplings (²JCF). The carbons of the ethanol side chain, C-7 (-CH₂) and C-8 (-CHOH), will appear in the aliphatic region, with C-8 being shifted further downfield due to the attached hydroxyl group. oregonstate.edubhu.ac.in

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on typical chemical shift ranges for analogous structures. bhu.ac.inmdpi.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)148 - 152 (d, ²JCF)
C-2 (C-CH₂)120 - 125 (d, ³JCF)
C-3110 - 115 (d, ²JCF)
C-4 (C-F)158 - 162 (d, ¹JCF)
C-5115 - 120 (d, ²JCF)
C-6128 - 132 (d, ³JCF)
C-7 (-CH₂)35 - 45
C-8 (-CHOH)65 - 75

2D NMR experiments are instrumental in assembling the molecular structure by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the aromatic protons (H-3, H-5, H-6) that are adjacent to each other. Crucially, it would also show a correlation between the methine proton (-CH) and the methylene protons (-CH₂) of the side chain, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edugithub.io It allows for the unambiguous assignment of each protonated carbon signal. For instance, the signal for the -CH proton in the ¹H spectrum would correlate with the C-8 signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. wikipedia.org This is vital for connecting different fragments of the molecule. For example, the methylene protons (-CH₂) would show correlations to the aromatic carbons C-1, C-2, and C-6, establishing the connection of the ethanol side chain to the phenyl ring. The aromatic protons would show correlations to neighboring carbons, helping to confirm their assignments. youtube.com

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is often necessary. NMR spectroscopy offers several protocols for this purpose without requiring physical separation of the enantiomers.

These methods typically involve converting the enantiomers into diastereomers in situ, which are distinguishable by NMR. This can be achieved by using:

Chiral Derivatizing Agents (CDAs): The alcohol or amine group can be reacted with a chiral agent (e.g., Mosher's acid chloride) to form covalent diastereomeric esters or amides. The protons or carbons near the chiral center will experience different magnetic environments in the two diastereomers, leading to separate signals in the NMR spectrum. The integration of these signals provides a direct measure of the enantiomeric ratio. nih.govmdpi.com

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.orgunipi.it This interaction is sufficient to induce chemical shift differences (anisochrony) between the signals of the R- and S-enantiomers, allowing for their quantification. researchgate.netresearchgate.net

¹⁹F NMR: The presence of a fluorine atom provides an additional NMR-active nucleus. Using chiral agents, it is possible to resolve the signals of the enantiomers in the ¹⁹F NMR spectrum. This can be a highly sensitive method due to the large chemical shift range of ¹⁹F. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

O-H and N-H Stretching: The alcohol O-H group will give a strong, broad absorption band in the range of 3200-3600 cm⁻¹. The primary amine N-H group will show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear as multiple weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl side chain will be observed as medium to strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the phenyl ring results in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching of the primary alcohol is expected to produce a strong band in the 1000-1260 cm⁻¹ range. The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region.

C-F Stretching: A strong absorption band due to the C-F stretch is expected in the 1000-1400 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine
3200 - 3600O-H Stretch (H-bonded)Alcohol
3010 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic
1580 - 1610C=C StretchAromatic Ring
1450 - 1500C=C StretchAromatic Ring
1000 - 1400C-F StretchAryl Fluoride (B91410)
1000 - 1260C-O StretchPrimary Alcohol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

For this compound (C₈H₁₀FNO, Molecular Weight: 155.17 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 155. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. chemguide.co.uk

Key fragmentation pathways would include:

Alpha-Cleavage: The bond between the two aliphatic carbons (C-7 and C-8) is likely to break. Cleavage adjacent to the nitrogen atom would yield a stable iminium ion [CH(NH₂)(C₆H₄F)]⁺ at m/z = 124. Cleavage adjacent to the oxygen atom is less favored.

Loss of Water: Dehydration of the molecular ion can occur, leading to a fragment at m/z = 137 ([M-H₂O]⁺).

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the side chain is a common fragmentation pathway for aromatic compounds, though less dominant than alpha-cleavage in this case. libretexts.org Loss of the CH₂OH group would result in a fragment at m/z = 124.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonProposed Neutral Loss
155[C₈H₁₀FNO]⁺Molecular Ion (M⁺)
137[C₈H₈FN]⁺H₂O
124[C₇H₇FN]⁺CH₂OH

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₈H₁₀FNO), HRMS would provide an exact mass measurement of its molecular ion, confirming its elemental makeup and distinguishing it from any potential isobaric impurities. The data would be presented in a table comparing the calculated exact mass with the experimentally observed mass.

Hypothetical HRMS Data Table

Ion Calculated Exact Mass (m/z) Observed Mass (m/z) Difference (ppm)
[M+H]⁺ 156.0819 Data not available N/A

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules by transferring them from solution into the gas phase as ions with minimal fragmentation. ESI-MS analysis of this compound would typically be conducted in positive ion mode, protonating the basic amino group to form the [M+H]⁺ ion. The resulting mass spectrum would show a prominent peak corresponding to this pseudomolecular ion. Analysis of adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), can also provide further confirmation of the molecular weight.

Hypothetical ESI-MS Data Table

Adduct Ion Predicted Mass-to-Charge Ratio (m/z)
[M+H]⁺ 156.08
[M+Na]⁺ 178.06

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique would be used to isolate this compound from a complex mixture and then to structurally characterize it through fragmentation analysis. The parent ion (e.g., m/z 156.08) would be selected and subjected to collision-induced dissociation (CID) to produce a unique pattern of fragment ions. This fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification and quantification of the compound.

Hypothetical LC-MS/MS Fragmentation Data

Precursor Ion (m/z) Collision Energy (eV) Product Ions (m/z) Proposed Fragment Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum for this compound would be expected to show absorption maxima (λmax) characteristic of the substituted benzene (B151609) ring. The presence of the amino (-NH₂) and fluoro (-F) groups on the aromatic ring would influence the energy of the π → π* transitions, causing shifts in the absorption bands compared to unsubstituted benzene. The specific wavelengths of maximum absorbance and the corresponding molar absorptivity values would be key data points.

Hypothetical UV-Vis Spectroscopy Data

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition
e.g., Ethanol Data not available Data not available π → π*

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. For this chiral molecule, X-ray crystallography could determine its absolute stereochemistry (R or S configuration) and reveal detailed information about its crystal packing, including intermolecular interactions like hydrogen bonding involving the amino and hydroxyl groups.

Hypothetical Crystallographic Data Table

Parameter Value
Chemical Formula C₈H₁₀FNO
Formula Weight 155.17
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Volume (ų) Data not available
Z (molecules/unit cell) Data not available

Computational Chemistry and Molecular Modeling of 2 2 Amino 4 Fluorophenyl Ethan 1 Ol

Quantum Chemical Calculations for Optimized Geometry and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to describe the distribution and energy of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-(2-Amino-4-fluorophenyl)ethan-1-ol, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.netmdpi.comijcce.ac.ir This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The optimized structure provides the foundation for further analysis, including the calculation of vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. When compared with experimental data from Fourier-transform infrared (FTIR) spectroscopy, these calculated values help in the precise assignment of vibrational modes. researchgate.netresearchgate.net

Table 1: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
O-H StretchAlcohol (-OH)~3500
N-H Asymmetric StretchAmine (-NH₂)~3450
N-H Symmetric StretchAmine (-NH₂)~3350
Aromatic C-H StretchPhenyl Ring~3100-3000
Aliphatic C-H StretchEthan-1-ol chain~2950-2850
C-F StretchFluoro- substitution~1250

Note: Data is illustrative and based on typical values for these functional groups.

Computational methods are invaluable for predicting and interpreting various types of spectra. scielo.org.zaresearchgate.netunair.ac.id

Infrared (IR) Spectroscopy: The vibrational frequencies calculated via DFT directly correlate to the absorption peaks in an IR spectrum, aiding in the identification of functional groups. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are often in good agreement with experimental data, assisting in the structural confirmation of the molecule. scielo.org.za

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. ijcce.ac.irnih.gov This analysis reveals the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as those between the highest occupied and lowest unoccupied molecular orbitals. scielo.org.za

Table 2: Predicted UV-Vis Absorption and Electronic Transitions

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
~280> 0.1HOMO → LUMOπ → π
~235> 0.2HOMO-1 → LUMOπ → π

Note: Data is illustrative and based on typical electronic transitions for aromatic amines.

Analysis of Electronic Structure and Reactivity Descriptors

Beyond structural and spectroscopic properties, computational analysis reveals key details about a molecule's electronic nature and chemical reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. mdpi.com

Table 3: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
E(HOMO)~ -5.5
E(LUMO)~ -0.8
Energy Gap (ΔE)~ 4.7

Note: Data is illustrative and based on typical values for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. researchgate.netresearchgate.net These maps are color-coded to indicate different regions of electrostatic potential.

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like fluorine, nitrogen, and oxygen.

Blue Regions: Indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. These are generally located around hydrogen atoms, particularly those attached to heteroatoms (amine and hydroxyl groups).

The MEP map for this compound would highlight the nucleophilic character of the amine and hydroxyl groups and the influence of the electron-withdrawing fluorine atom on the phenyl ring's charge distribution.

Natural Hybrid Orbital (NHO) analysis complements NBO by describing the hybridization of the atomic orbitals that form the bonds, offering further insight into the molecule's bonding characteristics. mdpi.com

Table 4: Selected NBO Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N)π* (C-C) of Phenyl RingHigh
LP (O)σ* (C-H)Moderate
π (C-C)π* (C-C) of Phenyl RingHigh

Note: Data is illustrative, representing typical intramolecular charge transfer in aromatic systems.

Electrophilicity and Nucleophilicity Indices

No studies were identified that have calculated the electrophilicity and nucleophilicity indices for this compound. These indices are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) as determined through quantum chemical calculations. Without such studies, a data table and detailed discussion on these reactivity descriptors cannot be provided.

In Silico Studies of Molecular Interactions and Docking Simulations

There is no available research in the public domain detailing molecular docking simulations where this compound has been used as a ligand to investigate its binding affinity and interaction with protein targets. Molecular docking studies are essential for predicting the binding orientation and energy of a small molecule within the active site of a receptor, and the absence of this research means no information on its potential molecular interactions or therapeutic targets can be reported.

Due to the lack of specific data for this compound in the requested areas of computational chemistry, the article sections cannot be generated at this time.

Mechanistic Investigations and Biological Activities in Vitro and Preclinical Models

General Mechanisms of Action and Molecular Target Identification

No dedicated studies identifying the specific molecular targets or mechanisms of action for 2-(2-Amino-4-fluorophenyl)ethan-1-ol were found. However, the core structure of phenylethanolamine is a well-known pharmacophore that frequently interacts with monoamine neurotransmitter systems. Derivatives of this class have been shown to bind to targets such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) (5-HT) receptors, and adrenergic receptors. biomolther.orgnih.gov For instance, structure-activity relationship (SAR) studies of various phenethylamine (B48288) derivatives have demonstrated inhibitory activity against dopamine reuptake by targeting the DAT. biomolther.org

In a different context, a highly complex derivative incorporating a 2-amino-4-fluorophenyl moiety was designed as a selective degrader of histone deacetylase-3 (HDAC3), acting as a Proteolysis Targeting Chimera (PROTAC). mdpi.com This specialized mechanism involves recruiting an E3 ubiquitin ligase to the target protein, leading to its degradation. mdpi.com However, this action is highly dependent on the entire complex structure, not just the 2-amino-4-fluorophenyl fragment.

Enzyme Modulation and Inhibition Studies (In Vitro)

There is no specific information available regarding the modulation or inhibition of enzymes by this compound.

Investigation of Enzyme Kinetics and Inhibition Potential

Specific enzyme kinetic studies, including the determination of IC₅₀ or Kᵢ values for this compound, have not been reported in the available literature. Research on related structures provides some context for potential targets. For example, various phenylethanolamine analogues and related tetrahydroisoquinolines have been evaluated as inhibitors of Phenylethanolamine N-Methyltransferase (PNMT), the enzyme that converts norepinephrine (B1679862) to epinephrine. nih.govnih.gov These studies emphasize the importance of stereochemistry and specific substitutions for potent inhibition, with certain isomers showing Kᵢ values in the micromolar range. nih.gov However, these findings are for structurally distinct molecules and cannot be directly extrapolated.

Assessment as Biochemical Probes for Enzyme Mechanisms

The use of this compound as a biochemical probe to investigate enzyme mechanisms has not been described in published research. The development of biochemical probes often involves incorporating reporter groups (e.g., fluorophores) or reactive moieties to detect or quantify enzyme activity. nih.govnih.govmdpi.com While the amine group on the compound could theoretically be used for conjugation, no studies have utilized this specific molecule for such purposes.

Receptor Binding and Ligand Interaction Studies (In Vitro)

No studies specifically detailing the receptor binding profile or ligand interactions of this compound were identified. Broader studies on phenethylamine derivatives have established their potential to bind to various receptors, particularly serotonin receptor subtypes like 5-HT₂ₐ. nih.govbiomolther.org SAR studies within this class have shown that substitutions on the phenyl ring can significantly influence binding affinity. nih.gov For example, halogen groups at the para-position of the phenyl ring in some phenethylamine series have been shown to positively affect binding affinity for the 5-HT₂ₐ receptor. nih.govbiomolther.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While no SAR studies have been conducted on a series of derivatives originating directly from this compound, general SAR principles from the broader phenethylamine class are well-documented. For inhibitors of the dopamine transporter, for instance, the nature of the aromatic group and the length of alkyl groups can significantly impact inhibitory activity. biomolther.org

Impact of Fluorine Position and Substitution on Activity

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate physicochemical and biological properties. nih.gov A fluorine atom can alter acidity, lipophilicity, metabolic stability, and binding interactions without significantly increasing steric bulk. nih.gov

The specific impact of the 4-fluoro substitution in this compound has not been directly compared with other positional isomers (e.g., 2-fluoro or 3-fluoro) in the literature. However, general principles suggest its effects would be significant. The high electronegativity of fluorine can influence the basicity of the nearby 2-amino group and alter interactions with biological targets. nih.gov In studies of other chemical classes, the position of fluorine on a phenyl ring is often critical for activity. For example, in a series of phenethylamine derivatives targeting the 5-HT₂ₐ receptor, substitutions at the para- (or 4-) position, including halogens, were found to be favorable for binding affinity. nih.gov Similarly, SAR studies on fluorinated enaminones with potential antiepileptic activity highlight the importance of fluorine substitution for biological effect and membrane permeability. tnstate.edu

The table below summarizes SAR findings for broader classes of phenethylamine-related compounds, which may offer insights into the potential role of the substitutions present in this compound.

Structural FeatureTargetGeneral SAR ObservationCitation
Phenyl Ring Substitution5-HT₂ₐ ReceptorHalogen groups at the para-position can positively influence binding affinity. nih.govbiomolther.org
Phenyl Ring SubstitutionDopamine Transporter (DAT)Substituted phenyl groups can reduce inhibitory activity compared to unsubstituted phenyl rings. biomolther.org
Amine SubstitutionDopamine Transporter (DAT)Smaller, ring-sized alkylamine groups tend to show stronger inhibitory activity. biomolther.org
General FluorinationVariousCan enhance metabolic stability, lipophilicity, and binding affinity; effects are position-dependent. nih.gov

Role of the Amino Alcohol Moiety in Biological Recognition

The amino alcohol functional group is a key structural motif in a variety of biologically active molecules, contributing significantly to their interactions with physiological targets. This moiety, characterized by an amino group and a hydroxyl group attached to an aliphatic chain, can participate in several types of non-covalent interactions that are crucial for molecular recognition by enzymes and receptors. These interactions include hydrogen bonding, ionic interactions, and hydrophobic interactions.

While direct studies on the specific role of the amino alcohol moiety in this compound are not extensively documented in publicly available research, the importance of this functional group can be inferred from its presence in numerous pharmacologically active agents. For instance, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amino group primarily acts as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. The spatial arrangement of these two groups is critical for the stereospecific recognition by biological macromolecules.

The fluorination of the phenyl ring in this compound can further influence its biological activity. The fluorine atom can alter the electronic properties of the aromatic ring and enhance the metabolic stability of the compound, potentially leading to improved bioavailability and a longer duration of action.

In Vitro Cellular Assays for Biological Response

While direct cytotoxic evaluation of this compound is not widely reported, several studies on structurally related compounds incorporating the 2-amino-4-fluorophenyl moiety have demonstrated significant antiproliferative activity against various cancer cell lines.

For instance, a novel benzamide (B126) derivative, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide , has shown potent inhibitory activity against the human myelodysplastic syndrome (SKM-1) cell line acs.org. Another related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , exhibited strong inhibitory activity against HepG2 (human liver cancer) cells with an IC50 value of 1.30 μM, which was significantly more potent than the established drug SAHA (17.25 μM) nih.gov. Further studies revealed that FNA could induce apoptosis and cause G2/M phase cell cycle arrest in HepG2 cells nih.gov.

These findings suggest that the 2-amino-4-fluorophenyl scaffold is a valuable component in the design of new anticancer agents. The cytotoxic effects of these related compounds are summarized in the table below.

Compound NameCell LineIC50 (μM)Reference
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamideSKM-1Potent acs.org
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HepG21.30 nih.gov
SAHA (Vorinostat)HepG217.25 nih.gov

There is a lack of specific data on the antimicrobial and antioxidant activities of this compound in the reviewed literature. However, the 2-aminothiazole (B372263) scaffold, which shares some structural similarities with the 2-aminophenyl group, is known to be a key component in compounds with a wide range of therapeutic activities, including antimicrobial and antioxidant effects nih.gov. For example, various 2-aminothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains nih.gov.

Similarly, the antioxidant potential of compounds is often linked to their ability to donate a hydrogen atom or an electron to scavenge free radicals. While no direct antioxidant screening data for this compound was found, the presence of the amino and hydroxyl groups could potentially contribute to such activity.

The modulation of cellular signaling pathways by this compound has not been directly investigated in the available literature. However, research on related compounds provides some insights into potential mechanisms of action.

Several derivatives of N-(2-amino-4-fluorophenyl)benzamide have been identified as potent and selective inhibitors of histone deacetylases (HDACs), particularly class I HDACs (HDAC1, 2, and 3) acs.orgnih.gov. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was found to be a class I selective HDAC inhibitor, with particular potency against HDAC3 (IC50: 95.48 nM) nih.gov. Another compound, a PROTAC containing the 2-amino-4-fluorophenyl moiety, also demonstrated inhibitory activity against HDACs mdpi.com.

HDACs are crucial enzymes that regulate gene expression through the deacetylation of histones and other proteins. Their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. The PI3K/Akt and MAPK signaling pathways are often downstream of HDAC activity and are critical in cell proliferation, survival, and differentiation. While direct evidence is lacking for this compound, the activity of its structural analogs as HDAC inhibitors suggests a potential for this compound to indirectly modulate these key signaling cascades.

The table below summarizes the inhibitory activity of a related compound against HDAC isoforms.

Compound NameTargetIC50 (nM)Reference
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HDAC395.48 nih.gov
N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamideHDAC33400 mdpi.com

Preclinical Pharmacokinetic and Metabolic Characterization Non Human Models

Cytochrome P450 (CYP450) Inhibition Studies Using Non-Human Microsomes

No data could be retrieved concerning the inhibitory potential of 2-(2-Amino-4-fluorophenyl)ethan-1-ol against any CYP450 isoenzymes in non-human microsomal assays.

Investigating Distribution and Elimination in Preclinical Animal Models

Information regarding the in vivo distribution and elimination pathways of this compound in any preclinical animal models is not documented in the searched scientific literature.

Advanced Analytical Methodologies for 2 2 Amino 4 Fluorophenyl Ethan 1 Ol Research

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatographic techniques are indispensable for the quality control and characterization of "2-(2-Amino-4-fluorophenyl)ethan-1-ol." They allow for the separation of the main compound from impurities and the resolution of its enantiomers, which is critical for its application in stereospecific synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound." For the analysis of this chiral amino alcohol, reversed-phase and chiral HPLC methods are particularly relevant.

Reversed-phase HPLC (RP-HPLC) is effective for purity determination and quantification. A typical RP-HPLC method would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. UV detection is commonly employed, leveraging the aromatic ring in the molecule's structure.

For the crucial task of separating the enantiomers of "this compound," chiral HPLC is the method of choice. This is often achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective in resolving the enantiomers of amino alcohols. The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol (B145695).

While specific validated methods for "this compound" are not extensively published, the analytical conditions for structurally similar compounds provide a strong indication of suitable starting points for method development.

Table 1: Illustrative HPLC Parameters for the Analysis of Chiral Amino Alcohols

ParameterReversed-Phase HPLC (Purity)Chiral HPLC (Enantiomeric Separation)
Column C18, 4.6 x 150 mm, 5 µmPolysaccharide-based (e.g., Chiralpak)
Mobile Phase Acetonitrile/Water with 0.1% TFAHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at ~220 nmUV at ~220 nm or Polarimeter
Temperature Ambient or controlled (e.g., 30 °C)Ambient or controlled

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Due to the polar nature and relatively low volatility of "this compound," direct analysis by GC-MS can be challenging, often resulting in poor peak shape and thermal degradation. Therefore, derivatization is a critical step to increase the compound's volatility and thermal stability.

The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that allows for definitive identification and quantification.

Table 2: Potential GC-MS Parameters for Derivatized this compound

ParameterTypical Conditions
Column Phenyl-methyl polysiloxane (e.g., HP-5MS)
Injector Temp. 250 - 280 °C
Oven Program Initial temp. ~100 °C, ramp to ~280 °C
Carrier Gas Helium
Detector Mass Spectrometer (Electron Ionization)
Derivatization Silylation or Acylation

Sample Preparation and Derivatization Techniques for Analytical Applications

Effective sample preparation is crucial for obtaining reliable and accurate analytical results. For "this compound," this typically involves dissolving the sample in a suitable solvent compatible with the chromatographic system.

Derivatization is a key strategy, particularly for GC-MS analysis, to improve the chromatographic properties and detection sensitivity of the analyte. For compounds containing active hydrogens, such as the amino and hydroxyl groups in "this compound," several derivatization approaches can be employed.

Silylation: This is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS derivatives are more volatile and thermally stable.

Acylation: This method involves the introduction of an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine and alcohol functionalities to form fluoroacyl derivatives. These derivatives are not only more volatile but also exhibit excellent sensitivity with electron capture detection (ECD) in GC.

For HPLC analysis, derivatization can also be used to introduce a chromophore or fluorophore into the molecule to enhance UV or fluorescence detection, especially for trace-level analysis. Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used to derivatize the amino group, leading to highly fluorescent derivatives that can be readily detected at low concentrations.

The choice of derivatization reagent and reaction conditions depends on the specific analytical goal, the nature of the analyte, and the chosen chromatographic technique.

Future Research Directions and Translational Potential of 2 2 Amino 4 Fluorophenyl Ethan 1 Ol

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The future development of 2-(2-amino-4-fluorophenyl)ethan-1-ol and its analogues hinges on the advancement of efficient and stereoselective synthetic methodologies. While classical approaches to amino alcohol synthesis are established, future efforts could focus on greener, more scalable routes. Asymmetric synthesis will be crucial for producing enantiomerically pure compounds, which is often a prerequisite for clinical development. researchgate.net Ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding α-amino ketones represents one such advanced and environmentally conscious approach. scihorizon.com

Derivatization of the core structure will be a key strategy to modulate its physicochemical and pharmacological properties. The amino and hydroxyl functionalities are prime targets for modification to enhance potency, selectivity, metabolic stability, and bioavailability.

Potential Derivatization Strategies:

Functional Group Potential Modification Anticipated Outcome
Primary Amine (-NH2)Acylation, Sulfonylation, Alkylation, Amide bond formationModulate binding interactions, alter solubility, create prodrugs. nih.gov
Hydroxyl Group (-OH)Etherification, Esterification, GlycosylationImprove lipophilicity/hydrophilicity, enhance metabolic stability, alter pharmacokinetic profile.
Phenyl RingIntroduction of additional substituentsFine-tune electronic properties, improve target selectivity, block metabolic oxidation sites. nih.gov

These derivatization strategies could lead to the creation of extensive compound libraries for screening and optimization. For instance, forming amide bonds with various carboxylic acids could generate a diverse set of analogues with potentially new biological activities, a strategy employed in the development of various therapeutic agents. mdpi.com

Deeper Mechanistic Elucidation through Advanced In Vitro Models

Understanding the precise mechanism of action is fundamental to the translational potential of any new chemical entity. Future research should employ sophisticated in vitro models to move beyond preliminary activity assays. The use of specific human cancer cell lines, as demonstrated in the study of 2-(4-aminophenyl)benzothiazoles, can reveal selective cytotoxic activity and help identify potential cancer types for therapeutic targeting. nih.gov

Furthermore, investigating the compound's interaction with specific protein targets, such as enzymes or transporters, is critical. For example, studies on similar fluorinated compounds have utilized cells overexpressing specific transporters like the L-type amino acid transporter (LAT1) to determine affinity and transport mechanisms. nih.govresearchgate.net Such models could clarify whether this compound or its derivatives are substrates or inhibitors of key cellular transport systems, which has significant implications for their use as drugs or imaging agents.

Advanced in vitro systems could include:

Co-culture models: To simulate the tumor microenvironment.

3D organoid cultures: To better mimic in vivo tissue architecture and response.

High-content imaging assays: To assess multiple cellular parameters simultaneously and identify phenotypic changes induced by the compound.

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, will be instrumental in rationally designing next-generation analogues of this compound. frontiersin.orgpolyu.edu.hk By identifying the structural features essential for activity, researchers can focus synthetic efforts on compounds with the highest probability of success. mdpi.com

Molecular docking simulations can predict the binding modes of these compounds within the active sites of target proteins. polyu.edu.hk This information, as demonstrated in the discovery of p38 MAP kinase inhibitors, can guide the design of derivatives with improved potency and selectivity. nih.gov For example, identifying a key hydrogen bond interaction between an inhibitor and its target protein can inspire new designs that preserve or enhance this interaction. nih.gov

Computational Approaches for Analogue Design:

Technique Application Goal
Molecular DockingPredict binding poses and affinities to protein targets.Prioritize compounds for synthesis; rationalize SAR data.
Pharmacophore ModelingIdentify essential 3D features for biological activity.Guide the design of novel scaffolds with similar activity.
Quantitative Structure-Activity Relationship (QSAR)Develop mathematical models linking chemical structure to activity.Predict the activity of virtual compounds.
Molecular Dynamics (MD) SimulationsSimulate the dynamic behavior of the compound-target complex.Assess binding stability and conformational changes.

These computational methods, when used in an iterative cycle with chemical synthesis and biological testing, can significantly streamline the optimization of lead compounds. nih.gov

Expanding the Scope of Research Probe Applications

The presence of a fluorine atom in this compound makes it an attractive candidate for development as a research probe. Fluorine-19 (¹⁹F) is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that can be used to study molecular interactions and conformations. researchgate.net Derivatives of this compound could be developed as ¹⁹F NMR probes to investigate biological systems without the background noise inherent in proton (¹H) NMR.

Furthermore, the scaffold could be modified to create probes for other imaging modalities. For instance, by incorporating a positron-emitting isotope such as Fluorine-18 (¹⁸F), the molecule could be transformed into a tracer for Positron Emission Tomography (PET). nih.gov PET probes based on amino acid structures are valuable tools for imaging tumors, which often exhibit upregulated amino acid transport. nih.govresearchgate.net Future research could focus on synthesizing an ¹⁸F-labeled version of this compound and evaluating its potential for imaging amino acid transporters in cancer.

Integration with Systems Biology Approaches

To fully comprehend the biological impact of this compound and its derivatives, future research should integrate classical pharmacological studies with systems biology approaches. Instead of focusing on a single target, systems biology aims to understand how a compound affects the broader network of genes, proteins, and metabolites within a cell or organism.

Techniques such as transcriptomics (measuring gene expression), proteomics (measuring protein levels), and metabolomics (measuring metabolite levels) can provide an unbiased, global view of the cellular response to treatment with the compound. This data can help to:

Identify novel mechanisms of action.

Uncover potential off-target effects.

Discover biomarkers that predict therapeutic response.

Elucidate pathways of drug resistance.

By integrating these large-scale datasets, researchers can build comprehensive models of the compound's effects, facilitating a more holistic understanding of its therapeutic potential and paving the way for its translation into clinical applications.

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity of 2-(2-Amino-4-fluorophenyl)ethan-1-ol?

Methodological Answer:
Chiral synthesis is critical due to the compound's stereogenic center. Key approaches include:

  • Asymmetric reduction : Use chiral catalysts (e.g., borane-dimethyl sulfide complex) to reduce ketone intermediates while preserving enantiomeric excess .
  • Chiral resolution : Employ chiral chromatography (e.g., HPLC with amylose-based columns) post-synthesis to separate enantiomers .
  • Enantioselective enzymatic catalysis : Lipases or oxidoreductases can selectively modify intermediates to favor desired stereochemistry .

Basic: How does the fluorophenyl substituent affect the compound's physicochemical properties?

Methodological Answer:
The 4-fluorophenyl group significantly influences:

  • Solubility : Enhances lipophilicity compared to non-fluorinated analogs, requiring polar aprotic solvents (e.g., DMSO) for in vitro assays .
  • Reactivity : Fluorine's electron-withdrawing effect stabilizes adjacent amino and hydroxyl groups, affecting nucleophilic substitution and oxidation kinetics .
  • Bioactivity : Fluorine increases binding affinity to aromatic residues in receptor pockets (e.g., serotonin receptors) .

Advanced: What methodologies resolve enantiomers for neuropharmacological studies?

Methodological Answer:

  • Chiral stationary phases (CSPs) : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for baseline separation; validate with circular dichroism (CD) spectroscopy .
  • Dynamic kinetic resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in-situ racemization to maximize yield of a single enantiomer .
  • Biological assays : Test enantiomers separately in receptor-binding studies (e.g., radioligand displacement assays for serotonin 5-HT2A) to correlate stereochemistry with activity .

Advanced: How to optimize catalytic reduction of nitro intermediates during synthesis?

Methodological Answer:

  • Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere reduces nitro groups to amines efficiently. Additives like acetic acid improve selectivity .
  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., hydroxylamine) and prevent over-reduction .
  • Solvent optimization : Ethanol/water mixtures (9:1) balance reactivity and solubility, minimizing side reactions .

Advanced: How to address contradictions in receptor-binding assay data?

Methodological Answer:
Discrepancies may arise from:

  • Receptor isoform variability : Validate assays using recombinant receptors (e.g., 5-HT2A vs. 5-HT2B) to isolate target-specific effects .
  • Ligand purity : Confirm enantiomeric purity via chiral HPLC; impurities <1% can skew dose-response curves .
  • Assay conditions : Standardize buffer pH (7.4) and ionic strength to prevent false positives in radioligand binding .

Basic: What analytical techniques characterize structural integrity and purity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies regiochemical shifts (e.g., fluorine-induced deshielding at C4) and confirms amine proton integration .
  • Mass spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]+ at m/z 170.08) from degradation products .
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline form .

Advanced: What safety protocols are critical for handling fluorinated amino alcohols?

Methodological Answer:

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal/ocular exposure; LD50 data for analogs suggest moderate acute toxicity .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before aqueous disposal .
  • Storage : Store desiccated at 2–8°C to prevent hydrolysis of the amino alcohol group .

Advanced: How to design structure-activity relationship (SAR) studies for fluorophenyl derivatives?

Methodological Answer:

  • Scaffold modification : Introduce substituents (e.g., methyl, chloro) at the phenyl ring to probe steric/electronic effects on receptor binding .
  • Bioisosteric replacement : Replace fluorine with trifluoromethyl or cyano groups to assess hydrophobicity and potency .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with neurotransmitter receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.